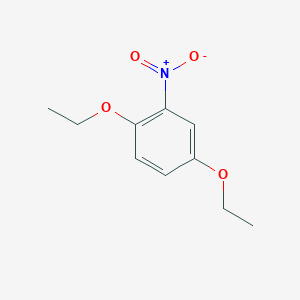

1,4-Diethoxy-2-nitrobenzene

描述

Significance of Nitrobenzene (B124822) Derivatives in Organic Synthesis and Applied Sciences

Nitrobenzene and its derivatives are foundational materials in the chemical industry, primarily serving as precursors to a vast array of other organic compounds. wikipedia.orgwikipedia.org The most significant application of nitrobenzene on an industrial scale is its reduction to aniline (B41778), a key component in the production of dyes, pharmaceuticals, rubber chemicals, and polymers like polyurethane foams. wikipedia.orgnumberanalytics.com The presence of the nitro group, a strong electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and influences the regioselectivity of such reactions. wikipedia.orgontosight.ai This property is strategically utilized in multi-step syntheses to direct incoming substituents to specific positions on the benzene (B151609) ring.

Beyond their role as synthetic intermediates, nitroaromatic compounds themselves exhibit a range of applications. They have been investigated for their potential in medicinal chemistry, with some derivatives showing promise as antimicrobial and anticancer agents. ontosight.aimdpi.com Furthermore, certain nitrobenzenes are used in the production of agricultural chemicals and as specialized solvents. wikipedia.orgresearchgate.net The versatility of the nitro group, which can be readily transformed into other functional groups like amines, azoxy, azo, and nitroso compounds, underscores the immense importance of nitrobenzene derivatives in both fundamental organic chemistry research and large-scale industrial applications. wikipedia.org

Historical Context of Diethoxybenzene Nitration Research

The nitration of aromatic compounds is a classic and well-established reaction in organic chemistry, dating back to the 19th century. researchgate.net The introduction of a nitro group onto a benzene ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid." wikipedia.org The study of the nitration of substituted benzenes, such as diethoxybenzene, has been a subject of interest to understand the directing effects of various functional groups.

The two ethoxy groups in 1,4-diethoxybenzene (B87031) are ortho, para-directing and activating, meaning they increase the rate of electrophilic aromatic substitution and direct the incoming nitro group to the positions ortho to the ethoxy groups. The synthesis of 1,4-Diethoxy-2-nitrobenzene is achieved through the nitration of 1,4-diethoxybenzene. chemicalbook.comchemicalbook.com Research into the nitration of dialkoxybenzenes has revealed interesting aspects of regioselectivity. nih.govacs.org While the formation of the 2-nitro isomer is expected, studies have also explored the factors influencing the formation of other isomers and dinitrated products, contributing to a deeper understanding of reaction mechanisms and the interplay of electronic and steric effects. nih.govresearchgate.net Early research laid the groundwork for optimizing reaction conditions to achieve high yields of the desired this compound, a valuable precursor for further chemical synthesis. cookechem.com

Scope and Research Objectives for this compound Investigations

Current research involving this compound primarily focuses on its utility as a building block in the synthesis of more complex molecules. A key application lies in its reduction to 2,5-diethoxyaniline (B165579). chemicalbook.comchemicalbook.comcookechem.com This aniline derivative is an important intermediate, particularly in the dye industry where it is used as an azo coupling component. chemicalbook.comcookechem.com

Investigations are also directed towards understanding the reactivity of the compound itself. For instance, the nitro group can undergo various transformations, and the aromatic ring can be subject to further substitution reactions. Spectroscopic studies, including 1H NMR and 13C NMR, are crucial for the characterization of this compound and its reaction products, ensuring the correct isomeric structure. chemicalbook.comchemicalbook.com The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, are also important parameters for its application in synthesis.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.21 g/mol sigmaaldrich.com |

| Melting Point | 48-51 °C chemicalbook.comchemicalbook.comcookechem.comsigmaaldrich.com |

| Boiling Point | 169 °C at 13 mmHg chemicalbook.comchemicalbook.comcookechem.comsigmaaldrich.com |

| Appearance | Pale yellow crystalline solid lookchem.com |

| CAS Number | 119-23-3 chemicalbook.comsigmaaldrich.com |

Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Spectral data available chemicalbook.com |

| ¹³C NMR | Spectral data available chemicalbook.com |

| Mass Spectrometry | Data available chemicalbook.com |

| Infrared (IR) Spectroscopy | Data available chemicalbook.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,4-diethoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-3-14-8-5-6-10(15-4-2)9(7-8)11(12)13/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCRWWWSFGZHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059484 | |

| Record name | Benzene, 1,4-diethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-23-3 | |

| Record name | 1,4-Diethoxy-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Diethoxynitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diethoxy-2-nitrobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81234 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-diethoxy-2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-diethoxy-2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diethoxy-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.917 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-Diethoxynitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SQ89QGV7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,4 Diethoxy 2 Nitrobenzene and Analogous Structures

Electrophilic Aromatic Nitration as a Primary Synthetic Route

The principal method for synthesizing 1,4-diethoxy-2-nitrobenzene is through the electrophilic aromatic nitration of 1,4-diethoxybenzene (B87031). chemicalbook.com This classic reaction involves the introduction of a nitro group (-NO2) onto the aromatic ring. nih.govnih.gov The reaction is typically carried out using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid, which facilitates the formation of the highly reactive nitronium ion (NO2+), the active electrophile in the substitution. masterorganicchemistry.commdma.ch

Regioselectivity and Isomer Distribution in Nitration Reactions

The directing effects of the two ethoxy groups on the benzene (B151609) ring are crucial in determining the position of nitration. Alkoxy groups, such as ethoxy, are activating and ortho-, para-directing substituents. masterorganicchemistry.com In the case of 1,4-diethoxybenzene, the two ethoxy groups are para to each other. This substitution pattern means that the positions ortho to each ethoxy group (positions 2, 3, 5, and 6) are activated for electrophilic attack.

Due to the symmetry of the starting material, positions 2 and 6 are equivalent, as are positions 3 and 5. The nitration of 1,4-diethoxybenzene predominantly yields the 2-nitro isomer (this compound). The regioselectivity can be influenced by several factors, including the reaction conditions and the specific nitrating agent used. acs.org While the formation of the 2-nitro isomer is favored, the potential for the formation of other isomers, such as the 3-nitro isomer or dinitrated products, exists, particularly under more forcing conditions. researchgate.net Studies on the analogous 1,4-dimethoxybenzene (B90301) have shown that dinitration can occur, leading to products like 1,4-dimethoxy-2,3-dinitrobenzene (B1196538) or 1,4-dimethoxy-2,5-dinitrobenzene. researchgate.net A detailed computational analysis using Density Functional Theory (DFT) on the dinitration of 1,4-dimethoxybenzene has revealed that the regioselectivity is significantly influenced by solvation effects, suggesting that the choice of solvent can be a tool to tune the reaction's outcome. acs.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield of the desired this compound and minimizing the formation of unwanted byproducts. Key parameters that are often adjusted include:

Temperature: Nitration reactions are typically exothermic, and controlling the temperature is essential to prevent over-nitration and side reactions. nih.gov

Concentration of Acids: The ratio and concentration of nitric acid and the acid catalyst (e.g., sulfuric acid) are carefully controlled to ensure efficient generation of the nitronium ion while minimizing oxidative side reactions. nih.gov

Reaction Time: The duration of the reaction is optimized to allow for complete conversion of the starting material without promoting the formation of secondary products.

Solvent: The choice of solvent can influence the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and selectivity. numberanalytics.com Acetic acid is a common solvent used in nitration reactions. numberanalytics.com

Continuous flow reactors are increasingly being adopted for nitration processes as they offer superior control over reaction parameters, leading to improved safety, higher yields, and fewer impurities. nih.govvapourtec.com For instance, the use of continuous flow for the nitration of other aromatic compounds has demonstrated significant advantages over traditional batch processes. vapourtec.com

Alternative Synthetic Approaches to this compound

While electrophilic nitration is the most direct route, alternative synthetic strategies can be envisioned, though they are less common for this specific compound. One such approach could involve a halogenation-nitration sequence. This would entail first introducing a halogen atom onto the 1,4-diethoxybenzene ring, followed by a nucleophilic aromatic substitution or a metal-catalyzed reaction to replace the halogen with a nitro group. However, this multi-step approach is generally less efficient than direct nitration.

Another potential, though more complex, method is directed ortho-metalation (DoM). This strategy involves the use of a directing group to guide a metalating agent (typically an organolithium reagent) to a specific ortho position, followed by quenching with an electrophilic nitrating agent. While powerful for the synthesis of highly substituted aromatics, its application for a relatively simple molecule like this compound would likely be reserved for specific research contexts rather than bulk synthesis.

Green Chemistry Principles in the Synthesis of Nitroaromatic Compounds

The traditional nitration process using mixed acids generates significant amounts of acidic waste, posing environmental challenges. nih.gov Consequently, there is a strong drive to develop greener and more sustainable methods for the synthesis of nitroaromatic compounds. elchemy.comd-nb.info

Catalytic Strategies for Environmentally Benign Nitration

A key focus of green chemistry in this area is the replacement of corrosive and hazardous strong acid catalysts with solid acid catalysts. ncl.res.in Zeolites and other aluminosilicates have shown promise as reusable and environmentally friendly catalysts for nitration reactions. google.comcardiff.ac.uk These solid acids can facilitate the nitration process with high regioselectivity and can be easily separated from the reaction mixture and regenerated for reuse. cardiff.ac.uk Other catalytic systems, such as those based on modified mixed-metal oxides, are also being explored for continuous-flow nitration processes. acs.org Enzymatic nitration, using enzymes like horseradish peroxidase, presents another environmentally friendly alternative, operating under mild conditions. nih.gov

Sustainable Solvent Systems in Synthetic Protocols

The development of sustainable solvent systems is another crucial aspect of greening nitration protocols. garph.co.uk Efforts are being made to replace traditional volatile and often toxic organic solvents with more environmentally benign alternatives. garph.co.uk Water is an ideal green solvent due to its low cost and lack of toxicity. garph.co.uk While the direct use of water in traditional nitration can be problematic due to the water-sensitive nature of the nitrating species, research is ongoing to develop water-tolerant catalytic systems. Ionic liquids and deep eutectic solvents are also being investigated as potential green reaction media for nitration. Furthermore, solvent-free reaction conditions, where the reactants themselves act as the solvent, represent an ideal green chemistry scenario, minimizing waste and simplifying product purification. google.com The use of techniques like ball milling under liquid-assisted grinding (LAG) conditions is also being explored to reduce solvent usage in nitration reactions. rsc.org

Interactive Data Table: Comparison of Nitration Methods

| Method | Catalyst | Solvent | Key Advantages | Key Disadvantages |

| Traditional Mixed Acid | Sulfuric Acid masterorganicchemistry.com | Often neat or Acetic Acid numberanalytics.com | Low-cost reagents, well-established google.com | Large amount of acid waste, hazardous nih.gov |

| Solid Acid Catalysis | Zeolites, Aluminosilicates google.comcardiff.ac.uk | Organic Solvents or Solvent-free google.com | Reusable catalyst, improved selectivity cardiff.ac.uk | Can be slower than traditional methods |

| Enzymatic Nitration | Horseradish Peroxidase nih.gov | Aqueous buffer nih.gov | Mild conditions, environmentally friendly nih.gov | Enzyme stability and cost can be issues |

| Continuous Flow | Various (including solid acids) acs.org | Various | Excellent process control, enhanced safety, higher purity nih.govvapourtec.com | Requires specialized equipment |

Chemical Reactivity and Derivatization Pathways of 1,4 Diethoxy 2 Nitrobenzene

Reduction Chemistry of the Nitro Group in 1,4-Diethoxy-2-nitrobenzene

The reduction of the nitro group is a cornerstone of the chemical transformations of this compound, providing a gateway to a variety of amino derivatives. This process can be achieved through several synthetic routes, most commonly via catalytic hydrogenation or by using metals in an acidic medium. masterorganicchemistry.com

Formation of Amino Derivatives and Related Intermediates

The primary product of the reduction of this compound is 2,5-diethoxyaniline (B165579). chemicalbook.comcookechem.com This transformation is a critical step in the synthesis of more complex molecules, including azo dyes. chemicalbook.com The general reaction is as follows:

This compound → 2,5-Diethoxyaniline

This reduction can be accomplished using various reducing agents. Common methods include the use of metals like iron, tin, or zinc in the presence of an acid such as hydrochloric acid. masterorganicchemistry.com Catalytic hydrogenation over palladium, platinum, or nickel catalysts is another widely employed and efficient method for this conversion. masterorganicchemistry.com

The resulting 2,5-diethoxyaniline serves as a versatile intermediate. It is used as a coupling component in the formation of azo dyes and is a precursor for the synthesis of Fast Blue BB Base, which involves subsequent benzoylation, nitration, and another reduction step. chemicalbook.com

Mechanistic Aspects of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediate stages. nih.gov The generally accepted mechanism, first proposed by Haber, involves the sequential formation of nitrosobenzene (B162901), phenylhydroxylamine, and finally the amine. rsc.org

The reduction can occur through two main pathways: a direct "hydrogenation" route and an indirect "condensation" route. rsc.org

Direct Hydrogenation Pathway: In this pathway, the nitro group is successively reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amino group (-NH2). nih.govrsc.org The reduction of the nitroso group to the hydroxylamino intermediate is typically much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to isolate. nih.gov

Condensation Pathway: This route involves the reaction of the intermediate nitrosobenzene with phenylhydroxylamine to form an azoxybenzene, which is then further reduced to an azobenzene, a hydrazobenzene, and finally cleaved to the aniline (B41778). researchgate.net

The specific mechanism can be influenced by reaction conditions such as the catalyst used, temperature, and the solvent. orientjchem.org For instance, the use of certain catalysts like Au/TiO2 has been shown to suppress the formation of condensation products. orientjchem.org The electronic nature of substituents on the aromatic ring also plays a role, with electron-donating groups generally decreasing the rate of reduction. orientjchem.org

Nucleophilic Aromatic Substitution (SNAr) Reactions Involving this compound and its Analogues

The presence of the electron-withdrawing nitro group activates the aromatic ring of this compound towards nucleophilic attack, making it a substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. numberanalytics.com In these reactions, a nucleophile replaces a leaving group on the aromatic ring. While the ethoxy groups themselves are not typical leaving groups in SNAr, the principles of these reactions are crucial for understanding the reactivity of related nitroaromatic compounds where a suitable leaving group is present.

Investigation of Substrate Reactivity and Leaving Group Effects

In SNAr reactions, the reactivity of the substrate is significantly enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, positioned ortho or para to the leaving group. mmcmodinagar.ac.inmasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. masterorganicchemistry.com

The nature of the leaving group is also a critical factor. Contrary to SN1 and SN2 reactions, in SNAr, the bond to the leaving group is broken in a fast step after the rate-determining formation of the Meisenheimer complex. masterorganicchemistry.com Therefore, the reaction rate is not primarily dependent on the strength of the carbon-leaving group bond. Instead, the electronegativity of the leaving group plays a more significant role, with the order of reactivity often being F > Cl > Br > I. masterorganicchemistry.comiscnagpur.ac.in This is because more electronegative halogens better stabilize the intermediate carbanion through an inductive effect. iscnagpur.ac.in For other leaving groups, their ability to depart is also a key consideration. researchgate.net

Influence of Steric and Electronic Factors on Regioselectivity

The regioselectivity of SNAr reactions, meaning the position of nucleophilic attack, is governed by both steric and electronic factors. numberanalytics.com

Steric Effects: The steric hindrance around a potential reaction site can significantly influence the regioselectivity. numberanalytics.com Bulky nucleophiles will preferentially attack the less sterically hindered position on the aromatic ring. numberanalytics.com For example, in polynitro compounds, the least sterically hindered nitro group is often preferentially reduced. stackexchange.com Similarly, in SNAr reactions, a nucleophile will favor attack at a carbon atom that is less encumbered by bulky adjacent groups. In this compound, the ethoxy groups at positions 1 and 4 would exert steric influence on the neighboring positions.

Other Chemical Transformations of this compound

Besides reduction and participating in SNAr-type reactivity patterns, this compound can undergo other chemical transformations. The nitro group can be displaced in some reactions. For instance, studies on related nitroaromatic compounds have shown that the nitro group itself can act as a leaving group in nucleophilic substitution reactions, although this is less common than the displacement of a halide. strath.ac.uk

Rational Design and Synthesis of Functionalized Derivatives of this compound

The rational design and synthesis of functionalized derivatives originating from this compound are primarily centered on its conversion to the versatile intermediate, 2,5-diethoxyaniline. The strategic reduction of the nitro group to an amino group opens up a multitude of synthetic pathways, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures. The design of these derivatives is often driven by the desire to create molecules with specific applications, particularly in the fields of colorants, polymer science, and materials science.

The principal synthetic transformation of this compound involves the reduction of its nitro group to form 2,5-diethoxyaniline. ontosight.ai This aniline derivative serves as a pivotal building block for further functionalization. ontosight.aichemicalbull.com The presence of the electron-donating ethoxy groups on the benzene (B151609) ring activates it for various subsequent reactions.

Synthesis of 2,5-Diethoxyaniline

The conversion of this compound to 2,5-diethoxyaniline is a standard reduction reaction. Common methods include catalytic hydrogenation or chemical reduction. For instance, related compounds like 4-chloro-2,5-dimethoxy nitrobenzene (B124822) are efficiently reduced to the corresponding aniline using hydrogen gas with a supported metal catalyst in a solvent like methanol, achieving high yields. chemicalbook.com Similar methodologies are applied for the ethoxy analogue, providing the crucial amine intermediate.

| Starting Material | Reagents/Catalyst | Product | Application of Product |

| This compound | Reduction (e.g., H₂, Catalyst) | 2,5-Diethoxyaniline | Intermediate for Dyes, Polymers, Heterocycles |

Derivatization Pathways from 2,5-Diethoxyaniline

The functional amino group of 2,5-diethoxyaniline is the key to its extensive derivatization potential. The primary pathways for creating functionalized derivatives include diazotization followed by azo coupling and condensation reactions to form heterocyclic systems like phenazines.

A significant application driving the synthesis of derivatives from 2,5-diethoxyaniline is the production of azo dyes. chemicalbull.com Azo compounds are characterized by the R-N=N-R' functional group and are known for their vibrant colors due to extended conjugated systems. wikipedia.org The synthesis involves a two-step process:

Diazotization: The primary aromatic amine, 2,5-diethoxyaniline, is treated with a source of nitrous acid (typically sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This converts the amino group into a highly reactive diazonium salt.

Azo Coupling: The resulting diazonium salt acts as an electrophile and is reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aniline. wikipedia.org The diazonium salt attacks the activated aromatic ring of the coupling partner, typically at the para position, to form a stable azo compound. wikipedia.org

| Intermediate | Reaction | Coupling Agent (Example) | Product Class | Rationale/Application |

| 2,5-Diethoxyaniline | Diazotization, Azo Coupling | Naphthols, Phenols, Anilines | Azo Dyes | Production of colorants for textiles and other materials. chemicalbull.comwikipedia.orgsolubilityofthings.com |

2,5-Diethoxyaniline is a precursor for synthesizing more complex heterocyclic derivatives, notably phenazines. rasayanjournal.co.in Phenazines are nitrogen-containing heterocyclic compounds with applications in materials science, for example, as redox-active materials in flow batteries. osti.gov The synthesis of phenazine (B1670421) derivatives often involves the condensation of an ortho-phenylenediamine with an ortho-quinone. rasayanjournal.co.in

While 2,5-diethoxyaniline is not an ortho-diamine itself, it can be a starting point for creating the necessary precursors. For example, studies on the synthesis of dihydroxyphenazine isomers for flow batteries have utilized 2,5-dimethoxyaniline, a close analogue, which undergoes condensation with nitrobenzene to form a dimethoxyphenazine. osti.gov This product is then demethylated to yield the desired dihydroxyphenazine. osti.gov This strategic synthesis allows for the precise placement of alkoxy (and subsequently hydroxy) groups on the phenazine core, which is crucial for tuning the molecule's electrochemical properties and stability. osti.gov

| Precursor | Reaction Type | Reactant (Example) | Product Class | Rationale/Application |

| 2,5-Diethoxyaniline (or its derivatives) | Condensation | Ortho-quinones or their precursors | Phenazine Derivatives | Development of functional materials with specific electronic properties (e.g., for redox flow batteries). osti.govsemanticscholar.org |

Derivatives of this compound are also designed for the synthesis of advanced polymers. Polyaniline and its derivatives are well-known conducting polymers. By incorporating substituents like alkoxy groups onto the aniline monomer, the properties of the resulting polymer, such as solubility and processability, can be significantly enhanced. researchgate.net

Poly(2,5-dialkoxyanilines) have been synthesized and characterized for their unique properties. researchgate.netacs.org For instance, poly(2,5-dimethoxyaniline) (PDMA) has been investigated as an electrochromic material, meaning it can change color reversibly upon the application of an electrical potential. scielo.br Such polymers are synthesized through the oxidative polymerization of the corresponding monomer, 2,5-dialkoxyaniline. The rational design lies in modifying the monomer structure to create polymers with tailored electronic and optical properties for applications in smart windows, displays, and sensors. scielo.br

| Monomer | Polymerization Method | Polymer | Rationale/Application |

| 2,5-Diethoxyaniline | Oxidative Polymerization | Poly(2,5-diethoxyaniline) | Creation of processable, conducting polymers for electrochromic devices and sensors. researchgate.netscielo.br |

Advanced Spectroscopic and Structural Characterization of 1,4 Diethoxy 2 Nitrobenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules. Through the application of one- and two-dimensional NMR experiments, a complete and unambiguous assignment of the proton and carbon signals of 1,4-diethoxy-2-nitrobenzene can be achieved.

The ¹H NMR spectrum of this compound provides crucial information regarding the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling. The spectrum is characterized by signals in both the aromatic and aliphatic regions.

The two ethoxy groups, though chemically equivalent due to their symmetric placement on the benzene (B151609) ring, contain diastereotopic methylene (B1212753) protons, which can lead to more complex splitting patterns. However, they typically present as a quartet and a triplet. The aromatic region is defined by three protons on the substituted benzene ring. The electron-withdrawing nitro group and the electron-donating ethoxy groups significantly influence the chemical shifts of these aromatic protons. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the lowest field.

A summary of the expected ¹H NMR spectral data is presented in the table below.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0-7.5 | Multiplet | 8.0-9.0 |

| Aromatic-H | 6.8-7.2 | Multiplet | 2.0-3.0, 8.0-9.0 |

| Aromatic-H | 6.8-7.2 | Multiplet | 2.0-3.0 |

| -OCH₂CH₃ | 4.0-4.2 | Quartet | 7.0 |

| -OCH₂CH₃ | 1.3-1.5 | Triplet | 7.0 |

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their chemical environment. For this compound, ten distinct carbon signals are expected. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom bearing the nitro group (ipso-carbon) is significantly deshielded, as are the carbons bonded to the oxygen atoms of the ethoxy groups. The remaining aromatic carbons appear at chemical shifts influenced by the combined electronic effects of the substituents. The aliphatic region will show two signals corresponding to the methylene and methyl carbons of the ethoxy groups.

The anticipated ¹³C NMR chemical shifts are detailed in the following table.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aromatic C-NO₂ | 145.0-150.0 |

| Aromatic C-O | 150.0-155.0 |

| Aromatic C-O | 140.0-145.0 |

| Aromatic C-H | 115.0-125.0 |

| Aromatic C-H | 110.0-120.0 |

| Aromatic C-H | 105.0-115.0 |

| -OCH₂CH₃ | 64.0-66.0 |

| -OCH₂CH₃ | 14.0-16.0 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. slideshare.netsdsu.eduyoutube.com

Correlation SpectroscopY (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, confirming their relative positions on the benzene ring. It would also display a strong correlation between the methylene and methyl protons within each ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct one-bond correlations between protons and the carbon atoms to which they are attached. This technique would definitively link the proton signals of the ethoxy groups to their corresponding methylene and methyl carbon signals. Similarly, each aromatic proton signal would be correlated to its directly bonded aromatic carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy reveals longer-range correlations between protons and carbons, typically over two to three bonds. This is particularly useful for identifying the connectivity between substituent groups and the benzene ring, and for assigning quaternary (non-protonated) carbons. For instance, the methylene protons of the ethoxy groups would show correlations to the ipso-aromatic carbons to which the oxygen atoms are attached.

Together, these 2D NMR experiments provide a comprehensive and detailed map of the molecular structure, allowing for the confident assignment of all ¹H and ¹³C NMR signals.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, the molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

Common fragmentation pathways for nitroaromatic ethers include the loss of the nitro group (NO₂), cleavage of the ether bond, and fragmentation of the alkyl chains. Key expected fragments and their corresponding m/z values are listed below.

| Fragment Ion | m/z (expected) |

| [M]⁺ | 211 |

| [M - NO₂]⁺ | 165 |

| [M - C₂H₅]⁺ | 182 |

| [M - OC₂H₅]⁺ | 166 |

| [M - C₂H₄]⁺ (from ethoxy) | 183 |

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of the molecular ion, allowing for the determination of its elemental composition. The precise mass measurement can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C₁₀H₁₃NO₄, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be expected to yield a measured mass that is in very close agreement with this theoretical value, thereby confirming the elemental composition of the compound.

| Molecular Formula | Theoretical Exact Mass (m/z) |

| C₁₀H₁₃NO₄ | 211.0845 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of molecules by probing their vibrational modes. These techniques are complementary, as IR spectroscopy measures changes in the dipole moment, while Raman spectroscopy detects changes in polarizability during molecular vibrations. kurouskilab.com For this compound, these methods are instrumental in confirming the presence and electronic environment of its key functional groups.

Characterization of Nitro and Ether Functional Groups

The vibrational spectrum of this compound is dominated by signatures arising from the nitro (NO₂) group, the ether (C-O-C) linkages, and the substituted benzene ring.

Nitro (NO₂) Group Vibrations: Aromatic nitro compounds exhibit characteristic and intense absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the N=O bonds. researchgate.net

Asymmetric Stretching (ν_as(NO₂)): This mode typically appears as a strong band in the IR spectrum in the region of 1500-1560 cm⁻¹. researchgate.net For substituted nitrobenzenes, this band is often observed around 1535 ± 30 cm⁻¹. esisresearch.org Its high intensity in the IR spectrum is due to the significant change in the dipole moment during this vibration.

Symmetric Stretching (ν_s(NO₂)): The symmetric stretch is also intense in the IR and is found at a lower frequency, generally in the range of 1330-1390 cm⁻¹. researchgate.net Specifically for substituted nitrobenzenes, this vibration appears strongly at 1345 ± 30 cm⁻¹. esisresearch.org

Deformation Modes: Other vibrations associated with the nitro group, such as scissoring, rocking, wagging, and twisting modes, occur at lower frequencies (below 900 cm⁻¹) and are generally weaker. ijsr.net For instance, the NO₂ scissoring (in-plane deformation) mode is expected in the 500-590 cm⁻¹ region. ijsr.net

Ether (C-O-C) Group Vibrations: The two ethoxy groups in the molecule give rise to characteristic C-O-C stretching vibrations. Aromatic ethers are distinguished by a strong, characteristic asymmetric C-O-C stretching band. spectroscopyonline.com

Asymmetric Stretching (ν_as(C-O-C)): For aromatic ethers, a prominent peak corresponding to the asymmetric C-O-C stretch is observed between 1200 and 1300 cm⁻¹. spectroscopyonline.com This band is a key diagnostic feature for the ether functionality in the molecule.

Symmetric Stretching (ν_s(C-O-C)): The symmetric C-O-C stretch is typically found at a lower wavenumber, often in the 1050 to 1150 cm⁻¹ range, and is generally less intense than the asymmetric stretch. libretexts.orgopenstax.org

The precise positions of these bands can be influenced by the electronic effects of the substituents on the benzene ring and by intermolecular interactions in the condensed phase.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong |

| Symmetric Stretch | 1330 - 1390 | Strong | |

| Deformation (Scissoring) | 500 - 590 | Weak to Medium | |

| Ether (Ar-O-C) | Asymmetric Stretch | 1200 - 1300 | Strong |

| Symmetric Stretch | 1050 - 1150 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, offering unparalleled insight into molecular geometry, conformation, and the nature of intermolecular forces that dictate the crystal packing.

Elucidation of Molecular Conformation and Intermolecular Interactions

While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be inferred from crystallographic studies of closely related substituted nitrobenzene (B124822) derivatives.

Molecular Conformation: The core of the molecule consists of a planar benzene ring. wikipedia.org A key conformational variable in nitrobenzene derivatives is the dihedral angle between the plane of the nitro group and the plane of the aromatic ring. While resonance effects favor coplanarity, steric hindrance from adjacent substituents and intermolecular forces in the crystal lattice can cause the nitro group to twist out of the ring plane. mdpi.com In many substituted nitrobenzenes, this twist angle is non-zero, often due to weak intermolecular interactions. mdpi.com The two ethoxy groups also possess conformational flexibility around the C-O bonds.

Intermolecular Interactions: The solid-state structure of this compound would be stabilized by a combination of weak intermolecular forces. The polar nitro group and the ether oxygen atoms can act as hydrogen bond acceptors.

C-H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic or ethyl C-H groups and the oxygen atoms of the nitro and ether groups of neighboring molecules are expected to be significant in directing the crystal packing.

π-π Stacking: Interactions between the electron-rich aromatic rings of adjacent molecules are also anticipated. Due to the influence of the polar nitro group, slipped-parallel stacking arrangements are often favored in nitrobenzene derivatives to minimize electrostatic repulsion and maximize favorable dispersion interactions. researchgate.netnih.gov

Chromatographic Methods for Purity Assessment and Separation of Isomers

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for assessing the purity of this compound and for separating it from potential isomers (e.g., 1,2-Diethoxy-4-nitrobenzene) and other impurities that may arise during synthesis.

High-Performance Liquid Chromatography (HPLC) Method Development

Reversed-phase HPLC (RP-HPLC) is the most common and effective technique for the analysis of moderately polar organic compounds like nitroaromatics. nih.govcdc.gov Method development involves the systematic optimization of several key parameters to achieve the desired separation with good resolution, peak shape, and analysis time.

Stationary Phase: The most widely used stationary phases for this type of analysis are silica-based bonded phases, particularly C18 (octadecylsilane). google.comresearchgate.net The nonpolar nature of the C18 chains provides a suitable matrix for the retention of aromatic compounds through hydrophobic interactions.

Mobile Phase: The mobile phase in RP-HPLC typically consists of a mixture of water (or an aqueous buffer) and a miscible organic solvent. For nitroaromatic compounds, common mobile phases include mixtures of acetonitrile/water or methanol/water. sielc.comsielc.com The composition of the mobile phase is a critical parameter; increasing the proportion of the organic solvent decreases the retention time of the analytes. Isocratic elution (constant mobile phase composition) is often sufficient for simple purity assessments, while gradient elution (varying composition over time) may be necessary for separating complex mixtures of isomers and impurities.

Detection: The presence of the nitroaromatic chromophore makes UV-Vis detection highly suitable and sensitive. cdc.gov The detection wavelength is typically set at or near the absorption maximum of the analyte to ensure high sensitivity. For nitrobenzene derivatives, wavelengths in the range of 240-280 nm are commonly employed. nih.govgoogle.com A photodiode array (PDA) detector can be particularly useful as it acquires the entire UV spectrum for each peak, aiding in peak identification and purity assessment. nih.gov

| Parameter | Typical Condition |

|---|---|

| Column (Stationary Phase) | Reversed-Phase C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water or Methanol:Water mixture (e.g., 60:40 v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Detection | UV Absorbance at ~270 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. In the context of this compound and its derivatives, GC is instrumental for purity assessment, identification of isomers, and quantification in various matrices. The volatility of this compound, owing to its ether linkages and nitro group, makes it amenable to GC analysis without the need for derivatization, which is often required for more polar compounds like nitrophenols.

The separation in GC is based on the differential partitioning of analytes between a stationary phase, typically a high-boiling point liquid coated on an inert solid support within a capillary column, and a mobile phase, which is an inert gas such as helium or nitrogen. The retention time, the time it takes for a compound to travel from the injector to the detector, is a key parameter for identification. phenomenex.com

Detailed Research Findings

Research on the gas chromatographic behavior of nitroaromatic compounds provides a solid foundation for understanding the analysis of this compound. For instance, studies on nitrobenzene and its isomers demonstrate that these compounds can be effectively separated and detected using standard GC methods. uw.edu.plresearchgate.net The separation of structural isomers, such as different di-substituted benzene derivatives, is a common application of GC, showcasing its high resolving power. The elution order of isomers is influenced by factors such as boiling point and interaction with the stationary phase. Generally, compounds with lower boiling points will elute earlier.

For the analysis of this compound and its potential volatile derivatives (e.g., isomers or related compounds from synthesis), a non-polar or medium-polar capillary column is typically employed. A common choice would be a column with a stationary phase like 5% phenyl-methylpolysiloxane. The temperature of the GC oven is another critical parameter that is often programmed to increase during the analysis to ensure efficient separation of compounds with a range of boiling points.

Detection of this compound and its derivatives can be achieved using various detectors. A Flame Ionization Detector (FID) provides good sensitivity for general organic compounds. For higher selectivity and sensitivity towards nitro-containing compounds, an Electron Capture Detector (ECD) is highly effective, as the nitro group is strongly electron-withdrawing. For unambiguous identification, coupling the gas chromatograph to a Mass Spectrometer (GC-MS) is the gold standard. GC-MS provides not only the retention time but also the mass spectrum of the compound, which serves as a molecular fingerprint. nih.govnih.gov

While specific retention time data for this compound is not extensively published in readily available literature, it can be predicted to elute at a temperature higher than its less substituted or lower molecular weight precursors due to its higher boiling point. The table below illustrates a hypothetical, yet representative, set of GC conditions and expected retention times for this compound and a related isomer, based on established methods for similar nitroaromatic compounds.

| Compound Name | Retention Time (min) | Column Type | Oven Temperature Program | Carrier Gas | Detector |

| 1,2-Diethoxy-4-nitrobenzene | 12.5 | 5% Phenyl-methylpolysiloxane | 100°C (1 min), then 10°C/min to 250°C | Helium | MS |

| This compound | 13.2 | 5% Phenyl-methylpolysiloxane | 100°C (1 min), then 10°C/min to 250°C | Helium | MS |

Table 1. Representative Gas Chromatography (GC) Parameters for the Analysis of Diethoxy-nitrobenzene Isomers.

The slight difference in retention times between isomers would be due to subtle differences in their polarity and boiling points, leading to differential interactions with the stationary phase.

Theoretical and Computational Investigations of 1,4 Diethoxy 2 Nitrobenzene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and their distribution across the molecule are crucial for understanding its chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

A comprehensive search of scientific databases did not yield specific HOMO and LUMO energy values or an FMO analysis for 1,4-Diethoxy-2-nitrobenzene. For context, a hypothetical data table for such an analysis is presented below. The values are placeholders and are not based on actual experimental or computational data for this specific molecule.

Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| Highest Occupied Molecular Orbital (HOMO) | Value not available |

| Lowest Unoccupied Molecular Orbital (LUMO) | Value not available |

| HOMO-LUMO Gap (ΔE) | Value not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational results for this compound are not available in the reviewed literature.

Electrostatic Potential Surface Mapping

An Electrostatic Potential (ESP) surface map is a valuable visualization tool derived from DFT calculations. It maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are instrumental in predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack.

Detailed ESP maps specifically for this compound have not been published. Generally, for a nitrobenzene (B124822) derivative, one would expect the region around the nitro group to be electron-poor due to the strong electron-withdrawing nature of the nitro group, while the regions around the ethoxy groups would likely be more electron-rich.

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry is frequently employed to model reaction mechanisms, providing insights into the energetic favorability of different pathways and the structures of transient intermediates and transition states.

Mechanistic Pathways of Nitro Group Transformations

The transformation of a nitro group is a fundamental reaction in organic chemistry. Computational studies can elucidate the step-by-step mechanisms of these transformations, such as reduction to an amino group. These studies would typically involve locating the transition states for each step and calculating the activation energies to determine the reaction kinetics.

A detailed computational analysis of the mechanistic pathways for nitro group transformations specifically for this compound is not found in the existing scientific literature.

Photochemical Behavior and Photouncaging Mechanisms

The study of the photochemical behavior of nitroaromatic compounds is an active area of research, particularly in the context of photouncaging, where light is used to release a protected molecule. Computational methods can be used to understand the electronic excited states of a molecule and to map out the potential energy surfaces that govern its photochemical reactions.

There are no specific computational studies on the photochemical behavior or photouncaging mechanisms of this compound available in the public domain.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. These simulations can reveal the preferred conformations of a molecule and provide detailed information about its interactions with other molecules, such as solvents or biological macromolecules. For this compound, MD simulations could shed light on the flexibility of the ethoxy groups and how the molecule interacts with its environment.

A search of the scientific literature did not uncover any studies that have used molecular dynamics simulations to investigate the conformational analysis or intermolecular interactions of this compound.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

In general, such investigations would employ quantum chemical calculations, often using Density Functional Theory (DFT), to model the molecular structure and electronic properties of this compound. These calculations can provide valuable insights into the relationships between the molecular structure and its spectroscopic signatures.

For a complete analysis, the following theoretical data would typically be generated and then compared with experimental findings:

¹H and ¹³C NMR Spectroscopy: Theoretical calculations would predict the chemical shifts for the hydrogen and carbon atoms in the molecule. These predicted values would then be correlated with experimentally obtained NMR spectra to assign the observed peaks to specific atoms in the molecular structure.

Vibrational Spectroscopy (IR and Raman): Computational models can predict the vibrational frequencies and intensities of the normal modes of vibration for this compound. This theoretical spectrum would be compared with experimental IR and Raman spectra to aid in the assignment of characteristic vibrational bands, such as those corresponding to the nitro group (NO₂) stretches, C-O-C ether linkages, and aromatic ring vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are commonly used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. A comparison with the experimental spectrum would help in understanding the electronic structure and the nature of the electronic excitations within the molecule.

The tables below are representative of how such a comparative analysis would be presented, though they are currently unpopulated due to the absence of specific research data for this compound.

Table 1: Comparison of Theoretical and Experimental ¹H NMR Chemical Shifts (δ, ppm)

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|

Table 2: Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts (δ, ppm)

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|

Table 3: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|

Table 4: Comparison of Theoretical and Experimental UV-Vis Absorption Wavelengths (λmax, nm)

| Electronic Transition | Predicted λmax (nm) | Experimental λmax (nm) |

|---|

Without dedicated research focusing on the computational spectroscopic analysis of this compound, a detailed and accurate discussion for this specific section, including comprehensive data tables and research findings, cannot be provided at this time. Further experimental and theoretical studies are required to generate the data necessary for such a comparative analysis.

Medicinal Chemistry and Pharmacological Research

In the realm of medicinal chemistry, this compound is primarily valued as a key intermediate for the synthesis of more complex molecules with potential therapeutic properties. Its utility stems from the chemical versatility of its nitro and ethoxy functional groups.

The primary role of this compound in the synthesis of bioactive molecules is as a precursor to 2,5-diethoxyaniline (B165579). This transformation is achieved through the reduction of the nitro group to an amine. 2,5-diethoxyaniline is a valuable aromatic amine intermediate used in the synthesis of various heterocyclic compounds, including those with potential pharmaceutical applications. chemicalbull.com For instance, aromatic amines are crucial reactants in the synthesis of phenazines, a class of nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The general synthesis of phenazines can involve the condensation of ortho-diaminobenzenes, which can be derived from ortho-nitroanilines.

The reduction of this compound provides the corresponding 2,5-diethoxyaniline, which can then be further functionalized. For example, it can undergo reactions to form more complex structures that are scaffolds for bioactive molecules. The synthesis of phenazine-1-carboxylic acid derivatives, which have shown antitumor activity, often starts from precursors like 2-bromo-3-nitro-benzoic acid and anilines. nih.gov While not a direct starting material, the structural motif of a substituted aniline (B41778) derived from a nitrobenzene is a common strategy in medicinal chemistry.

| Precursor Compound | Intermediate | Class of Bioactive Molecules | Potential Therapeutic Applications |

|---|---|---|---|

| This compound | 2,5-Diethoxyaniline | Phenazines and other heterocycles | Antimicrobial, Anticancer, Anti-inflammatory |

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. For nitro-containing aromatic compounds, SAR studies often focus on the nature and position of substituents on the aromatic ring and their influence on the compound's efficacy and selectivity.

The mutagenicity and biological activity of nitroaromatic compounds are significantly influenced by the size and nature of alkoxy groups substituted on the benzene (B151609) ring. nih.gov For instance, in a series of 2,4-diaminoalkoxybenzenes, the methoxy derivative showed the highest mutagenic activity, while derivatives with larger alkoxy groups like ethoxy and propoxy were also mutagenic but less active. nih.gov This suggests that the steric and electronic properties of the alkoxy groups play a crucial role in the interaction of these molecules with biological targets. Although specific SAR studies on this compound are not extensively documented, the principles derived from related compounds indicate that the ethoxy groups in this compound would modulate its biological activity.

The biological activity of many nitroaromatic compounds is contingent upon the metabolic reduction of the nitro group, a process known as bioactivation. This reduction can proceed through a series of intermediates, including nitroso and hydroxylamino species, which are often more reactive than the parent nitro compound. These reactive metabolites can covalently bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

The bioactivation of nitroarenes is often carried out by nitroreductase enzymes present in both mammalian tissues and microorganisms. The lung, for example, expresses various cytochrome P450 enzymes that are involved in the metabolism and bioactivation of xenobiotics, including nitroaromatic compounds. uv.es While the specific bioactivation pathway for this compound has not been detailed in the literature, it is expected to follow the general mechanism for nitroarenes, where the nitro group is reduced to generate reactive intermediates that are responsible for its biological effects.

The synthesis of derivatives from a lead compound is a common strategy to enhance its therapeutic index by improving its affinity and selectivity for a specific biological target. The functional groups of this compound, particularly the nitro group, can be chemically modified to introduce new functionalities that can engage in targeted molecular interactions.

For example, the reduction of the nitro group to an amine (2,5-diethoxyaniline) provides a handle for further derivatization. This amine can be acylated, alkylated, or used in coupling reactions to attach various pharmacophores. These modifications can be designed to target specific enzymes or receptors implicated in disease. The synthesis of novel 1H-benzo[d]imidazole derivatives as potential anticancer agents targeting human topoisomerase I often involves the use of substituted anilines as starting materials. researchgate.net Although not directly using 2,5-diethoxyaniline, this highlights a general strategy where derivatives of nitrobenzenes can be explored for targeted therapies.

Materials Science Innovations

In the field of materials science, the structural features of this compound and its derivatives can be exploited to create novel materials with interesting electronic and optical properties.

The aniline derivative of this compound, 2,5-diethoxyaniline, holds potential as a monomer for the synthesis of conducting polymers. Polyaniline and its derivatives are a well-known class of conducting polymers with applications in various electronic devices. The properties of these polymers can be tuned by introducing substituents on the aniline monomer.

For instance, poly(2,5-dimethoxyaniline) (PDMA), a close analog of what would be poly(2,5-diethoxyaniline), has been synthesized and characterized. researchgate.netias.ac.inresearchgate.netscispace.com PDMA exhibits electrochromic properties, changing color in response to an applied electrical potential, which makes it a candidate for use in electrochromic devices like smart windows and displays. researchgate.netscispace.com It is plausible that poly(2,5-diethoxyaniline), derived from this compound, would exhibit similar or potentially enhanced properties due to the different alkoxy substituents. The synthesis of such polymers typically involves the oxidative polymerization of the corresponding aniline monomer. ias.ac.in

Furthermore, nitrobenzene derivatives are utilized in the synthesis of dyes for various applications, including the dyeing of keratinous fibers and for use in printing inks. nih.govgoogle.com The chromophoric properties of these molecules can be tailored by the substituents on the benzene ring.

| Derivative | Class of Material | Potential Application | Relevant Research Finding |

|---|---|---|---|

| 2,5-Diethoxyaniline | Conducting Polymer | Electrochromic devices (e.g., smart windows) | Analogous poly(2,5-dimethoxyaniline) shows reversible color changes. researchgate.netscispace.com |

| This compound | Dye Intermediate | Coloration of textiles and other materials | Nitrobenzene derivatives are widely used in dye synthesis. nih.govgoogle.com |

Future Research Directions and Emerging Perspectives on 1,4 Diethoxy 2 Nitrobenzene

Development of Novel and Efficient Synthetic Methodologies

The classical synthesis of nitroaromatic compounds often involves nitration using mixed acids like sulfuric and nitric acid. nih.gov While effective, these methods can lack regioselectivity and present environmental concerns. Future research will likely focus on developing more sophisticated and efficient synthetic pathways for 1,4-diethoxy-2-nitrobenzene and its derivatives.

Key areas of development include:

Catalytic Systems: The exploration of novel catalysts, including transition-metal and metal-free systems, to achieve higher yields and selectivity under milder reaction conditions. For instance, methods are being developed for the metal-free reduction of nitro aromatics using reagents like diboronic acid in water, which represents a greener alternative to traditional methods. organic-chemistry.org

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, scalability, and product purity. Adapting nitration and etherification reactions to flow systems for the synthesis of this compound could represent a significant methodological advancement.

C-H Activation: Direct functionalization of C-H bonds on the aromatic ring is a powerful strategy for streamlining synthetic routes. Research into regioselective C-H nitration or etherification could provide more atom-economical pathways to this compound, minimizing the need for precursor molecules with pre-installed directing groups.

These modern synthetic approaches aim to enhance efficiency, reduce waste, and provide access to a wider range of derivatives for further study.

Advancements in High-Throughput Characterization Techniques

As new synthetic methodologies accelerate the discovery of derivatives of this compound, the need for rapid and comprehensive characterization becomes paramount. Future research will leverage advancements in analytical techniques to enable high-throughput screening and detailed structural elucidation.

Modern characterization methods for nitroaromatic compounds often involve a combination of chromatographic separation and mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS): Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry are used for the sensitive detection and quantification of nitroaromatic compounds. sdu.edu.cn Future developments will focus on faster separation methods and more sensitive mass analyzers for rapid screening of compound libraries.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS remains a powerful tool. The use of derivatization agents, such as silylating reagents, can enhance the volatility and chromatographic behavior of polar nitroaromatics, allowing for robust analysis. nih.govresearchgate.net Both Electron Ionization (EI) and Chemical Ionization (CI) methods provide detailed fragmentation patterns that aid in structural identification. nih.govresearchgate.net

The table below summarizes key mass spectrometry characteristics for the analysis of nitroaromatic compounds.

| Ionization Technique | Typical Ions Observed | Utility in Characterization |

| Electron Ionization (EI) | Molecular ion [M+•], [M+• - 15], [M+• - 31], [M+• - 45] | Provides distinct fragmentation patterns for structural confirmation. The high stability of the aromatic ring often results in an abundant molecular ion. nih.govresearchgate.net |

| Chemical Ionization (CI) | Protonated molecule [M+H]+, [M+ - 15], [M+ + 29] | A softer ionization technique that often yields a strong signal for the protonated molecule, confirming the molecular weight. nih.govresearchgate.net |

Future work will likely involve the integration of these techniques into automated platforms, allowing for the rapid characterization of products from combinatorial synthesis or reaction optimization studies.

Integration of Machine Learning and AI in Computational Predictions

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of chemical compounds, including this compound. These computational tools can predict molecular properties, guide synthetic efforts, and identify potential applications, thereby reducing the time and cost associated with experimental work. mdpi.comnih.gov

Future research directions include:

Property Prediction: ML models can be trained on large datasets of chemical structures and their corresponding experimental data to predict properties such as solubility, toxicity, and reactivity for new molecules like derivatives of this compound. nih.gov Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are a key part of this approach. mdpi.com

Reaction Outcome Prediction: AI algorithms can analyze vast reaction databases to predict the most likely products, yields, and optimal conditions for chemical reactions, aiding in the design of novel synthetic routes to this compound.

De Novo Design: Generative AI models can design novel molecules with desired properties from scratch. springernature.com This could be used to create new derivatives of this compound tailored for specific applications by exploring the chemical space around the core structure. youtube.com

The table below illustrates the potential applications of different ML models in the study of this compound.

| Machine Learning Model | Application Area | Potential Impact |

| Random Forest | QSAR/QSPR Prediction | Accurately predict physicochemical and biological properties of new derivatives. mdpi.com |

| Gradient Boosting | Reaction Optimization | Identify optimal reaction conditions to maximize yield and purity. mdpi.com |

| Neural Networks | De Novo Molecular Design | Generate novel structures with enhanced properties for targeted applications. mdpi.com |

Exploration of Undiscovered Biomedical Applications through Rational Design

While the current applications of this compound are limited, its nitroaromatic scaffold is present in various biologically active molecules. nih.govnih.gov Future research, guided by rational design and computational methods, may uncover novel biomedical applications.

Rational drug design involves understanding the molecular basis of a disease and designing drugs that specifically interact with a biological target, such as a protein or enzyme. pivot-al.ai

Structure-Based Drug Design (SBDD): If a relevant biological target is identified, the 3D structure of this compound and its derivatives can be computationally docked into the target's binding site to predict affinity and guide the design of more potent compounds. The integration of AI is making SBDD faster and more precise. pivot-al.ai

Pharmacophore Modeling: By identifying the key chemical features responsible for the biological activity of existing drugs, new derivatives of this compound can be designed to mimic these features and potentially exhibit similar or improved therapeutic effects.

AI-Driven Discovery: AI can screen virtual libraries of compounds against biological targets, identifying potential hits for further investigation. pivot-al.ai This approach can rapidly identify potential new uses for existing or novel derivatives of this compound. mdpi.com

The nitro group itself is a key functional group in several existing drugs, and its electron-withdrawing properties can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile. researchgate.net

Emphasis on Sustainable and Circular Economy Principles in Chemical Research

Modern chemical research is increasingly guided by the principles of green chemistry and the circular economy, which focus on minimizing waste, reducing the use of hazardous substances, and utilizing renewable resources. tarosdiscovery.commdpi.com

Future research on this compound will incorporate these principles through:

Green Synthesis Routes: As mentioned in section 7.1, developing synthetic methods that use less hazardous solvents, reduce energy consumption, and maximize atom economy will be a key focus. tarosdiscovery.com This includes exploring metal-free catalytic systems and using water as a solvent. organic-chemistry.org

Renewable Feedstocks: Investigating pathways to synthesize the aromatic core or the ethoxy groups from renewable biomass sources rather than petroleum-based feedstocks is a long-term goal for sustainable chemistry.

Lifecycle Assessment: Evaluating the environmental impact of this compound from its synthesis to its final application and disposal will be crucial. Designing for biodegradability or recyclability can contribute to a more circular chemical economy.

The integration of these principles ensures that the development and application of this compound are conducted in an environmentally responsible manner. mdpi.com

Interdisciplinary Research Synergies for Multifunctional Applications

The full potential of this compound and its derivatives will likely be realized through collaborations between chemists, biologists, materials scientists, and engineers. The unique combination of functional groups—two ether linkages and a nitro group on an aromatic ring—provides a versatile platform for creating multifunctional materials.

Potential areas for interdisciplinary research include:

Materials Science: The nitroaromatic structure suggests potential applications in nonlinear optics, energetic materials, or as a building block for advanced polymers. Collaboration with materials scientists could explore these possibilities.

Pharmacology and Medicine: As discussed in section 7.4, joint efforts with pharmacologists are essential to explore potential therapeutic applications.

Environmental Science: The biodegradability and environmental fate of nitroaromatic compounds are significant concerns. nih.gov Research with environmental scientists can lead to a better understanding of its impact and the development of remediation strategies if necessary.

By combining expertise from different fields, researchers can unlock novel applications and ensure that the development of this compound is both innovative and responsible.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。